molecular formula C20H28 B13940709 7-Butyl-1-hexylnaphthalene CAS No. 55000-55-0

7-Butyl-1-hexylnaphthalene

Cat. No.: B13940709
CAS No.: 55000-55-0
M. Wt: 268.4 g/mol
InChI Key: LPEFBGSLSJQKAH-UHFFFAOYSA-N
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Description

7-Butyl-1-hexylnaphthalene (CAS: 055000-55-0) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with a butyl (-C₄H₉) group at the 7-position and a hexyl (-C₆H₁₃) group at the 1-position. This compound has been identified in coal-derived soluble organics, as evidenced by its detection in catalytic hydrogenation studies of Santanghu bituminous coal, where it constituted 1.43% of the analyzed fraction .

Properties

CAS No.

55000-55-0

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

7-butyl-1-hexylnaphthalene

InChI

InChI=1S/C20H28/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h9,12-16H,3-8,10-11H2,1-2H3

InChI Key

LPEFBGSLSJQKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC2=C1C=C(C=C2)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of 7-Butyl-1-hexylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butyl and hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 7-butyl-1-hexylnaphthalene with other alkylated naphthalenes and PAHs identified in the same study :

Compound Name CAS Number Substituents Concentration (%) Molecular Weight (g/mol)
7-Butyl-1-hexylnaphthalene 055000-55-0 Butyl (C₄H₉), Hexyl (C₆H₁₃) 1.43 298.5
Naphthalene, 2,3,6-trimethyl- 000829-26-5 Three methyl (-CH₃) groups 0.58 170.3
Naphthalene, 1,6-dimethyl-4-isopropyl- 000483-78-3 Two methyl, one isopropyl 0.42 202.3
1,4,5,8-Tetramethylnaphthalene 002717-39-7 Four methyl groups 0.39 198.3
Pyrene 000129-00-0 Four fused benzene rings 1.64 202.3

Key Observations :

  • Alkyl Chain Length: The butyl and hexyl substituents in 7-butyl-1-hexylnaphthalene result in a higher molecular weight (298.5 g/mol) compared to methylated analogs (170–202 g/mol).
  • Substituent Position : The 1- and 7-positions of the substituents may sterically hinder reactions at the aromatic core, contrasting with symmetrically substituted compounds like 1,4,5,8-tetramethylnaphthalene.

Concentration and Formation Pathways

In coal-derived fractions, 7-butyl-1-hexylnaphthalene (1.43%) was less abundant than pyrene (1.64%) but more prevalent than trimethyl- or isopropyl-substituted naphthalenes (0.39–0.58%) . This suggests that its formation during coal processing may involve specific alkylation mechanisms favoring longer-chain substituents. Pyrene’s higher concentration likely reflects its thermodynamic stability due to extended π-conjugation.

Toxicological Considerations

Physicochemical Properties

  • Boiling Point : Estimated to exceed 300°C due to its high molecular weight and alkyl substituents, compared to 218°C for naphthalene and 404°C for pyrene.
  • Solubility : Lower water solubility than methylated analogs, as longer alkyl chains enhance hydrophobicity.

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